molecular formula C16H13BrO3 B13354530 (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B13354530
M. Wt: 333.18 g/mol
InChI Key: WHGITLCBKQFKKC-RMKNXTFCSA-N
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Description

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid is an organic compound that belongs to the class of phenylpropenoic acids. This compound is characterized by the presence of a bromobenzyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the biochemical pathways involving phenylpropenoic acids.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid can be compared with other similar compounds, such as:

    (2E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propenoic acid: This compound has a similar structure but with a different position of the bromine atom on the benzyl group. The positional isomerism can lead to differences in reactivity and biological activity.

    (2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid: The presence of a chlorine atom instead of bromine can affect the compound’s electronic properties and reactivity.

    (2E)-3-{4-[(3-methylbenzyl)oxy]phenyl}-2-propenoic acid: The methyl group can influence the compound’s hydrophobicity and steric interactions.

The uniqueness of (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(E)-3-[4-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H13BrO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+

InChI Key

WHGITLCBKQFKKC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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